molecular formula C10H10ClN3O B2607179 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide CAS No. 626207-53-2

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide

Cat. No. B2607179
M. Wt: 223.66
InChI Key: VKVUBIQDPYPBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide (also known as CMB-5) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 211.62 g/mol and a melting point of 158-160°C. CMB-5 is a derivative of benzoimidazole with a chlorine atom substituting for the nitrogen atom. This compound has been used as an inhibitor of various enzymes, as an agonist of G-protein coupled receptors, and as an inhibitor of cell proliferation.

Scientific Research Applications

Synthesis and Characterization

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide serves as an intermediate in the synthesis of various heterocyclic compounds, which are often explored for their potential applications in dye, pharmaceutical, and material sciences. For instance, it has been implicated in the synthesis of novel compounds via reactions such as nitration, reduction, and ring closure reactions, demonstrating its versatility as a precursor for more complex molecules (Drabina et al., 2009).

Structural Studies

The compound has been studied for its crystal structure, providing insights into its molecular configuration and potential for forming dimers through hydrogen bonding. Such structural elucidations are critical for understanding the chemical behavior and reactivity of this compound, as well as for designing new molecules with desired properties (Yu-Bin Bai et al., 2013).

Role in Synthesizing Benzimidazole Derivatives

It is utilized in the synthesis of a variety of benzimidazole derivatives. These derivatives are explored for their biological activities, including antimicrobial, anticancer, and potential enzyme inhibition properties. The versatility in the chemical transformations that 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide undergoes highlights its importance in medicinal chemistry and drug design (Nofal et al., 2014).

Antimicrobial and Anticancer Research

Research has also focused on developing new materials and compounds with antimicrobial and anticancer activities. By modifying the structure of 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide, scientists aim to enhance these properties, contributing to the search for novel therapeutic agents (Mokhtari & Pourabdollah, 2013).

Photovoltaic and Nonlinear Optical Studies

Additionally, derivatives of 2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide have been investigated for their photovoltaic efficiency and nonlinear optical properties. Such studies are crucial for the development of new materials for energy conversion and optical devices, demonstrating the compound's potential beyond biomedical applications (Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-6-12-8-3-2-7(4-9(8)13-6)14-10(15)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVUBIQDPYPBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-methyl-3H-benzoimidazol-5-yl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.